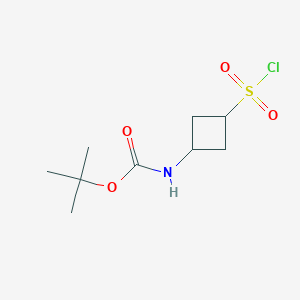

Tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

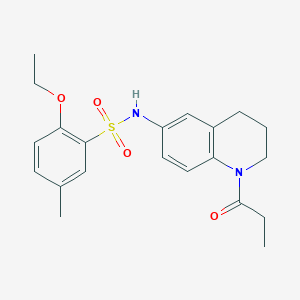

Tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate, also known as CB-839, is a selective and potent inhibitor of glutaminase. Glutaminase is an enzyme that plays a crucial role in the metabolism of cancer cells. CB-839 has been shown to have promising results in preclinical studies and is currently being investigated in clinical trials as a potential anticancer therapy.

Aplicaciones Científicas De Investigación

Palladium-Catalyzed Synthesis : Tert-butyl carbamate plays a crucial role in the palladium-catalyzed synthesis of N-Boc-protected anilines, a process that can be conducted at room temperature using a combination of Pd(2)dba(3).CHCl(3) and tert-butyl X-Phos. This method is significant for its efficiency in yielding N-Boc-protected anilines from aryl bromides and commercially available tert-butyl carbamate in yields ranging from 43-83% (Bhagwanth et al., 2009).

Source of Synthon : O-tert-butyl-N-(chloromethyl)-N-methyl carbamate has been used as a source of the MeNHCH2− synthon, which is crucial in organic synthesis. This compound reacts with various electrophiles to produce functionalized carbamates, demonstrating its versatility in synthetic applications (Guijarro et al., 1996).

Reactivity Studies : Studies on the reactivity of N-(3-thienyl)carbamates using tert-butyl 2-allyl- and N-allyl-3-thienylcarbamates have led to the preparation of thieno[3,2-b]pyrroles and dihydrothieno[3,2-b]pyrroles. These compounds have potential applications in pharmaceuticals and agrochemicals (Brugier et al., 2001).

Synthesis of Natural Product Intermediates : Tert-butyl carbamate derivatives have been synthesized as intermediates of natural products like jaspine B, which exhibits cytotoxic activity against human carcinoma cell lines. These studies highlight the role of tert-butyl carbamate in the synthesis of biologically active compounds (Tang et al., 2014).

Chemoselective Transformation : The N-tert-butyldimethylsilyloxycarbonyl group, a type of silyl carbamate, has been synthesized for chemoselective transformation of amino protecting groups. This demonstrates the utility of tert-butyl carbamate derivatives in protecting group strategies in organic synthesis (Sakaitani & Ohfune, 1990).

Building Blocks in Organic Synthesis : Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been described as the first class of N-(Boc) nitrone equivalents. These compounds are useful as building blocks in organic synthesis, highlighting the versatility of tert-butyl carbamate derivatives (Guinchard et al., 2005).

Propiedades

IUPAC Name |

tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H16ClNO4S/c1-9(2,3)15-8(12)11-6-4-7(5-6)16(10,13)14/h6-7H,4-5H2,1-3H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAHNINVNXATLRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(C1)S(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.75 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl N-(3-chlorosulfonylcyclobutyl)carbamate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-methyl-4-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1,4-benzoxazepin-3(2H)-one](/img/structure/B2454022.png)

![(5E)-5-[4-(allyloxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one](/img/structure/B2454030.png)

![7-(3,4-dimethoxyphenyl)-1,3-dimethyl-5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2454038.png)

![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2454041.png)